molecular formula C6H11N3 B1365522 n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine CAS No. 930111-04-9

n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine

Cat. No. B1365522
M. Wt: 125.17 g/mol
InChI Key: CHGIPIYKGPNYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine is a chemical compound with the empirical formula C6H11N3 and a molecular weight of 125.17 . It is sold in solid form .


Molecular Structure Analysis

The molecular structure of n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine can be represented by the SMILES string CNCc1ccnn1C . This indicates that the molecule contains a pyrazole ring with two methyl groups and an amine group attached.


Physical And Chemical Properties Analysis

N-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

1. Synthesis and Characterization of Pyrazole Derivatives Pyrazole derivatives, including compounds related to n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine, have been synthesized and characterized for their potential as antitumor, antifungal, and antibacterial agents. These derivatives have been structurally identified using various spectroscopic methods and show significant biological activity against breast cancer and microbes (Titi et al., 2020).

2. Cobalt(II) Complexes with Pyrazole Derivatives Cobalt(II) complexes containing pyrazole derivatives, similar to n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine, have been studied. These complexes demonstrate interesting geometrical structures and have shown significant activity in the polymerization of methyl methacrylate, leading to the production of high molecular weight polymers with narrow polydispersity index (Choi et al., 2015).

3. Synthesis of Pyrazole Amides Research on synthesizing pyrazole amides, which are structurally related to n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine, has shown their potential in bactericidal, pesticidal, herbicidal, and antimicrobial activities. These compounds have been synthesized using microwave-assisted methods, offering a more efficient approach compared to conventional methods (Hu et al., 2011).

4. Antimicrobial Evaluation of Pyrazole Derivatives A series of pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. Among these, some compounds have shown potent antimicrobial properties, suggesting their potential application in medical and pharmaceutical fields (Ningaiah et al., 2014).

5. Corrosion Inhibition Properties Certain pyrazole derivatives have been identified as efficient inhibitors for the corrosion of metals in acidic media. These compounds exhibit mixed-type inhibition properties and are adsorbed on metal surfaces according to the Langmuir adsorption isotherm model (Chetouani et al., 2005).

Safety And Hazards

N-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-methyl-1-(2-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-5-6-3-4-8-9(6)2/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGIPIYKGPNYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427119
Record name N-Methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine

CAS RN

930111-04-9
Record name N-Methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-5-[(methylamino)methyl]pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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